2-(4-methoxyphenoxy)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
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Overview
Description
Scientific Research Applications
Antibacterial Activity
This compound has been studied for its antibacterial activity . Two N-benzenesulfonyl (BS) derivatives of 1,2,3,4-tetrahydroquinoline (THQ) were designed, prepared, and screened for antibacterial activity . They showed bactericidal activity against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus(MRSA) ATCC 43300 .
Reactive Species Generation
The same study also investigated the roles of reactive oxygen species and reactive nitrogen species in the lethality of these compounds . An increase of reactive oxygen species (ROS) in strains treated with BS-THQ with respect to the control was detected .
Catalytic Synthesis of Benzosultams
Benzosultams, a subclass of bicyclic sulfonamides, are found in numerous biologically active compounds, pharmaceuticals, as well as agricultural agents . They exhibit a wide spectrum of promising bioactivities, such as antibacterial, antidiabetic, anticancer, and vitro HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitory activities .
Green Synthesis
A green method has been developed for the synthesis of N-arylsulfonylhydrazones via a simple grindstone procedure . By grinding mixtures of benzensulfonyl hydrazides and a series of aryl aldehydes or ketones in the mortar using L-tyrosine as catalyst, 24 N-arylsulfonylhydrazones were synthesized in a few minutes with high yield .
Sweetness Inhibitory Effect
To explore the effect of halogen substitution on the sweetness inhibition properties of 2-(4-methoxyphenoxy) propionic acid (HPMP), six halogenated derivatives of HPMP were synthesized . The results showed that the six halogenated derivatives could competitively inhibit sweetness .
Preparation of 1-methoxy-2-(4-methoxyphenoxy)benzene
This compound can be used in the preparation of 1-methoxy-2-(4-methoxyphenoxy)benzene .
Mechanism of Action
Target of Action
The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide are bacterial cells, specifically Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . These bacteria are known to cause a variety of infections in humans, making them important targets for antibacterial drugs .
Mode of Action
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide interacts with its bacterial targets by disturbing their membrane architecture . This disruption leads to an increase in the generation of reactive oxygen species (ROS) within the bacterial cells . The compound’s bactericidal activity is likely due to this increase in ROS, which can damage cellular components and lead to cell death .
Biochemical Pathways
The increase in ros suggests that the compound may interfere with the bacteria’s oxidative stress response pathways . These pathways are crucial for protecting the bacteria from the damaging effects of ROS. By disrupting these pathways, the compound could enhance the toxicity of ROS and promote bacterial cell death .
Result of Action
The action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide results in the death of bacterial cells . This is evidenced by its bactericidal activity against S. aureus and MRSA . At the molecular level, the compound causes an increase in ROS within the bacterial cells . At the cellular level, it disrupts the bacteria’s membrane architecture .
Action Environment
The influence of environmental factors on the action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide is not well-studied Factors such as temperature, pH, and the presence of other substances could potentially affect the compound’s action, efficacy, and stability
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-30-20-10-12-21(13-11-20)31-17-24(27)25-19-9-14-23-18(16-19)6-5-15-26(23)32(28,29)22-7-3-2-4-8-22/h2-4,7-14,16H,5-6,15,17H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INRYAWVZOJYWBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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